

Pefloxacin Mesylate Dihydrate dissolution testing method

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Compound Focus: Pefloxacin Mesylate Dihydrate

CAS No.: 149676-40-4

Cat. No.: S538880

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Available Analytical Methods for Pefloxacin

The tables below summarize validated HPLC methods from scientific literature for detecting and quantifying Pefloxacin, which can form the basis of your dissolution testing analysis.

Table 1: HPLC Instrumentation and Conditions

Parameter	Method 1 (Plasma Analysis) [1]	Method 2 (Stability Study) [2]	Method 3 (Tissue Analysis) [3]
Application	Plasma pharmacokinetics in broiler chickens	Oxidation degradation product analysis	Tissue distribution in chickens
Separation Column	Nucleosil C18 (12.5 cm × 0.4 cm), 5 µm	Not specified in excerpt	Not specified
Mobile Phase	Acetonitrile (150 mL), sodium acetate trihydrate (2 g), citric acid monohydrate (2 g), trimethylamine (1 mL), water (850 mL), pH 4.8	Not specified	Not specified

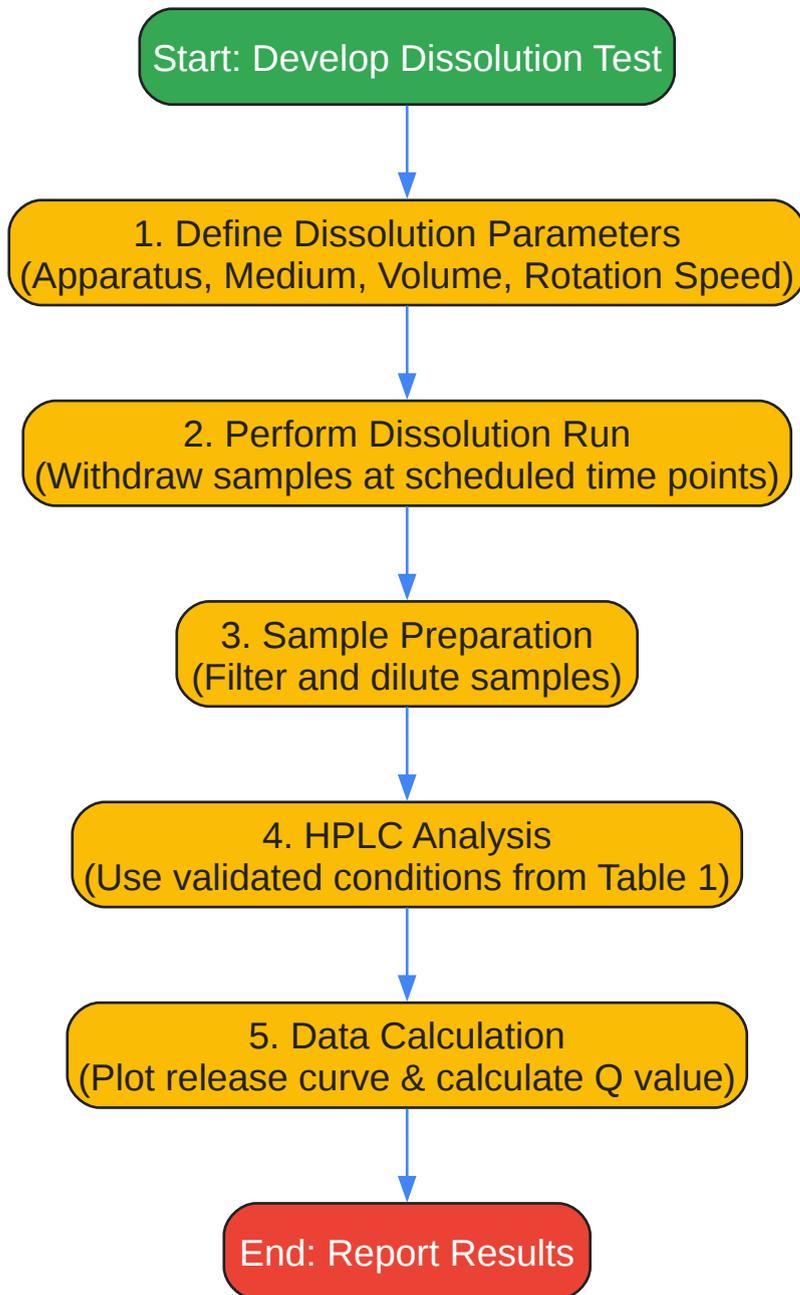
Parameter	Method 1 (Plasma Analysis) [1]	Method 2 (Stability Study) [2]	Method 3 (Tissue Analysis) [3]
Flow Rate	2 mL/min	Not specified	Not specified
Detection	Fluorescence: Ex 330 nm, Em 440 nm	DAD (Diode Array Detector)	Not specified
Validation	Full validation per EU requirements (linearity, accuracy, precision, LOQ, LOD) [1]	Validated per ICH guidelines [2]	Excellent precision, reproducibility, stability [3]

Table 2: Sample Preparation Details

Sample Type	Preparation Method	Reference
Plasma	Liquid-liquid extraction with methylene chloride and 0.5 M sodium phosphate buffer (pH 7.5). Back-extraction into 0.5 M sodium hydroxide.	[1]
Chemical Solution	Forced degradation via oxidation with ACVA (4,4'-azobis(4-cyanopentanoic acid)).	[2]
Tissues	Homogenized and extracted prior to HPLC analysis.	[3]

Experimental Workflow for Method Adaptation

The following diagram outlines the general workflow for developing a dissolution test based on the available analytical methods. The specific HPLC conditions from Table 1 can be applied to the final analysis step.



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Critical Notes on Developing Your Full Protocol

The information above provides a strong analytical core, but you will need to establish several key parameters to create a complete dissolution test:

- **Dissolution Apparatus and Conditions:** You must select the apparatus (e.g., USP Apparatus I (basket) or II (paddle)), medium (e.g., water, buffers at pH 1.2 to 6.8, or simulated gastric/intestinal fluid), volume (typically 500-1000 mL), and rotation speed (e.g., 50-75 rpm) based on the drug's properties and dosage form.
- **Sample Preparation:** The sample preparation methods in Table 2 are for specific matrices. For a dissolution test, your primary step will be filtration to remove undissolved particles before HPLC analysis.
- **Method Validation:** While the HPLC methods are validated, the overall dissolution method must be validated for its intended use, demonstrating specificity, linearity, accuracy, precision, and robustness.

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References

1. Oral Bioavailability and Plasma Disposition of Pefloxacin in ... [pmc.ncbi.nlm.nih.gov]
2. Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA [mdpi.com]
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